4-[({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
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Overview
Description
4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound that features a pyrrole and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps One common method begins with the preparation of the pyrrole and thiazole intermediatesThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrole or thiazole rings can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The pyrrole and thiazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-PYRROL-1-YL)BENZOIC ACID: Shares the pyrrole ring but lacks the thiazole and acetylamino groups.
4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID: Contains a triazole ring instead of a thiazole ring.
4-(3-METHYL-5-OXO-2-PYRAZOLIN-1-YL)BENZOIC ACID: Features a pyrazoline ring instead of a pyrrole ring.
Uniqueness
The uniqueness of 4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID lies in its combination of pyrrole and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-12-3-5-13(6-4-12)16(22)23)9-14-11-24-17(19-14)20-7-1-2-8-20/h1-8,11H,9-10H2,(H,18,21)(H,22,23) |
InChI Key |
UUZDEARBICLKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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